molecular formula C14H10FN3O3S B2780335 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline CAS No. 2411263-29-9

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline

Cat. No.: B2780335
CAS No.: 2411263-29-9
M. Wt: 319.31
InChI Key: PMHLATKQXRBZGL-UHFFFAOYSA-N
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Description

This compound is part of the quinoxaline family, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminoquinoxaline and 4-fluorosulfonyloxybenzene.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoxaline derivatives.

    Substitution: The amino and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and apoptosis

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinazoline: A similar nitrogen-containing heterocycle with diverse pharmacological activities.

    Cinnoline: Another nitrogen-containing heterocycle with comparable biological properties.

Uniqueness

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline is unique due to its specific functional groups, which confer distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-22(19,20)21-11-4-1-9(2-5-11)14-8-17-13-7-10(16)3-6-12(13)18-14/h1-8H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHLATKQXRBZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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